

Unveiling the Spectroscopic Signature of Lanopylin A2: A Technical Guide

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Compound of Interest

Compound Name: *Lanopylin A2*

Cat. No.: *B15562750*

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For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for **Lanopylin A2**, a novel natural product with potential as a lanosterol synthase inhibitor. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The structural elucidation of **Lanopylin A2**, isolated from *Streptomyces* sp. K99-5041, was accomplished through a combination of spectroscopic techniques. The key quantitative data from these analyses are summarized below for ease of reference and comparison.

Table 1: NMR Spectroscopic Data for Lanopylin A2 in CDCl₃

Position	^1H NMR (δ , mult., J in Hz)	^{13}C NMR (δ)
2	-	170.6 (s)
3	-	118.6 (s)
4	2.45 (t, 7.5)	28.5 (t)
5	3.65 (t, 7.0)	52.3 (t)
2-Me	1.99 (s)	13.9 (q)
1'	5.99 (t, 7.5)	120.3 (d)
2'	2.18 (q, 7.5)	35.0 (t)
3'	1.2-1.4 (m)	28.5-30.0 (t)
4'	1.2-1.4 (m)	28.5-30.0 (t)
5'	1.2-1.4 (m)	28.5-30.0 (t)
6'	1.2-1.4 (m)	28.5-30.0 (t)
7'	5.3-5.4 (m)	129.8 (d)
8'	5.3-5.4 (m)	129.9 (d)
9'	2.03 (q, 7.0)	27.2 (t)
10'	1.2-1.4 (m)	29.3 (t)
11'	1.2-1.4 (m)	29.3 (t)
12'	1.2-1.4 (m)	29.3 (t)
13'	1.2-1.4 (m)	29.3 (t)
14'	1.2-1.4 (m)	29.3 (t)
15'	0.88 (t, 7.0)	14.1 (q)
16'	1.61 (s)	22.7 (q)

Table 2: Mass Spectrometry and Infrared Spectroscopy Data for Lanopylin A2

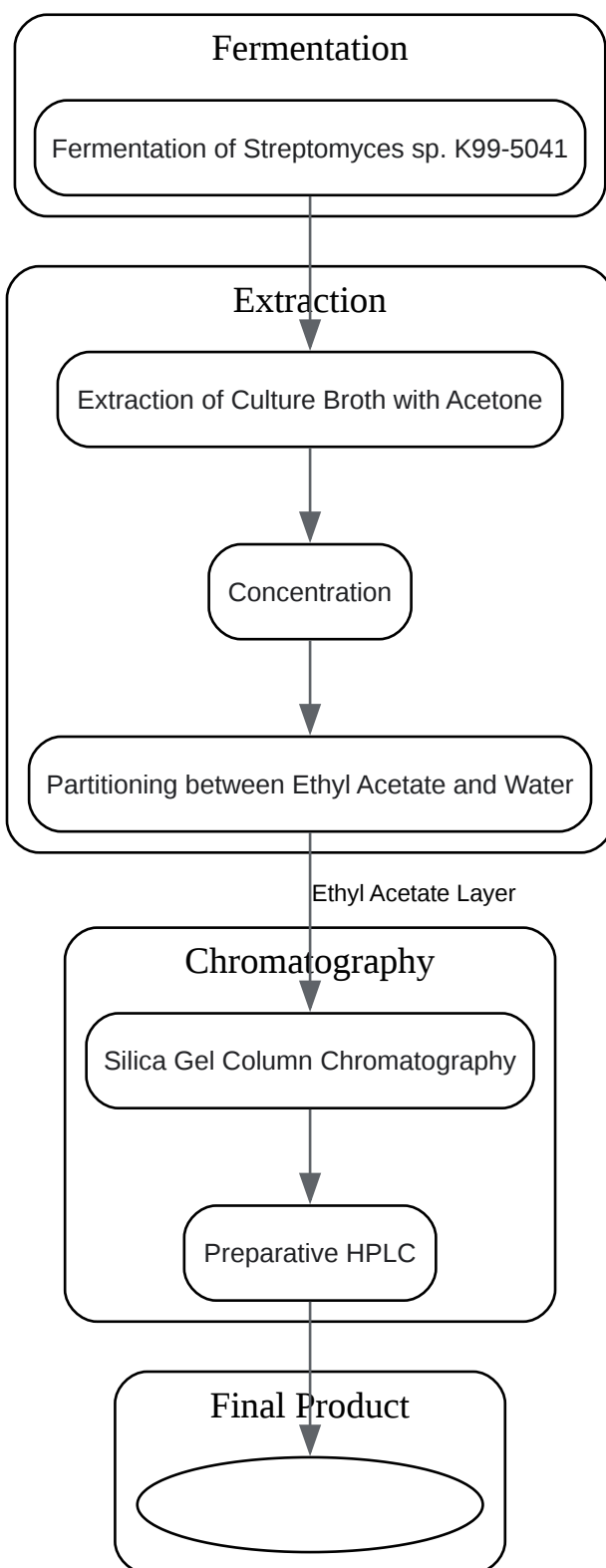
Technique	Data
High-Resolution Electron Impact Mass Spectrometry (HREIMS)	m/z 359.3243 ([M] ⁺ , calculated for C ₂₄ H ₄₁ N: 359.3239)
Infrared (IR) Spectroscopy (film)	ν _{max} 1645, 1455, 1375 cm ⁻¹

Experimental Protocols

The isolation and characterization of **Lanopylin A2** involved a series of chromatographic and spectroscopic procedures.

Isolation and Purification Workflow

The production and isolation of **Lanopylin A2** from *Streptomyces* sp. K99-5041 followed a multi-step process.



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Caption: Workflow for the isolation of **Lanopylin A2**.

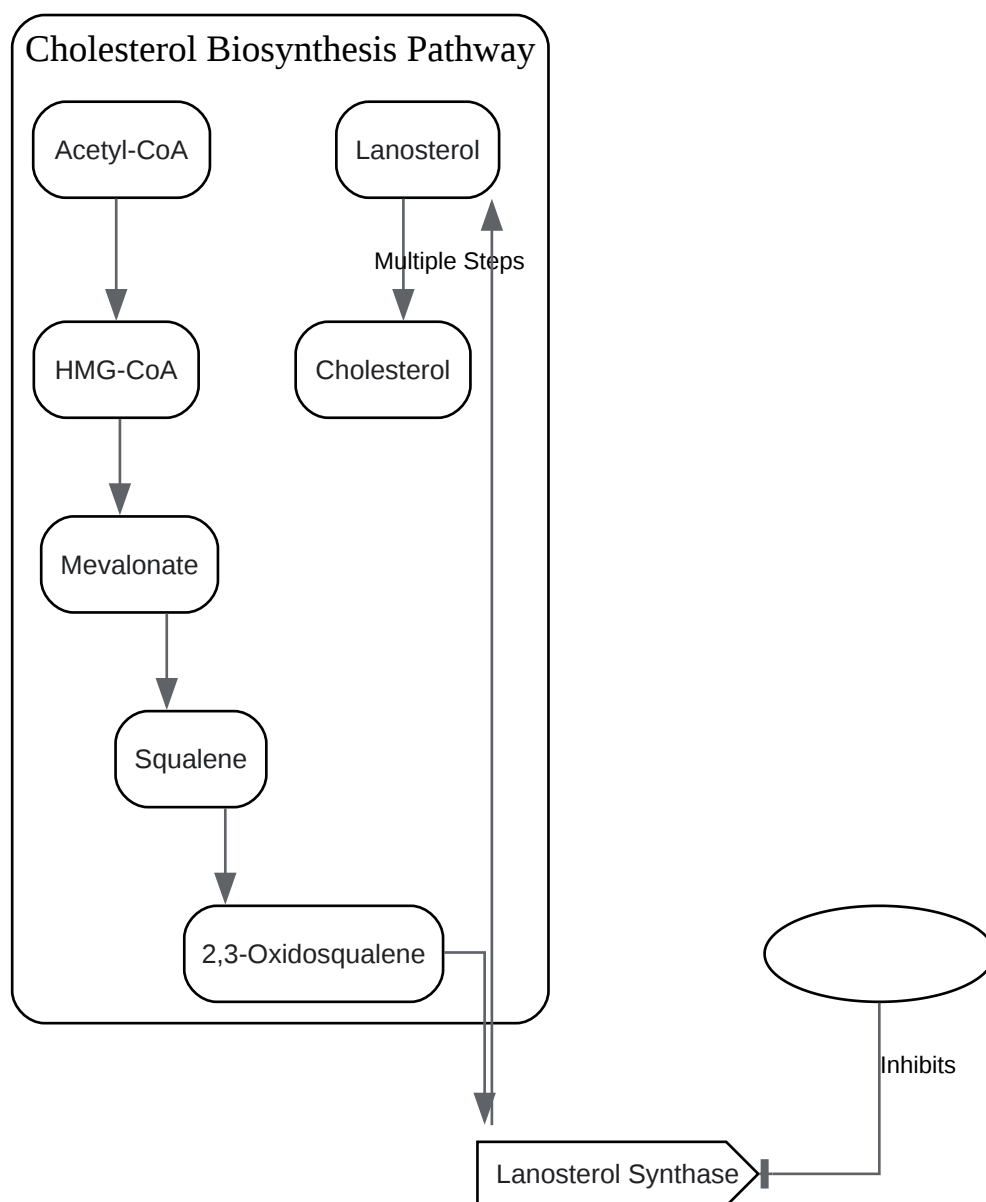
Spectroscopic Analysis

The structural identity of the purified **Lanopylin A2** was confirmed through the following spectroscopic methods:

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a JEOL JNM-A500 spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in ppm relative to the solvent peak of CDCl_3 (δH 7.26, δC 77.0).
- Mass Spectrometry: High-resolution electron impact mass spectrometry (HREIMS) was performed on a JEOL JMS-700 mass spectrometer.
- Infrared Spectroscopy: The IR spectrum was obtained as a film on a HORIBA FT-710 spectrophotometer.

Signaling Pathway Context (Hypothetical)

While the direct signaling pathway of **Lanopylin A2** is a subject of ongoing research, its inhibitory action on lanosterol synthase places it within the cholesterol biosynthesis pathway. The following diagram illustrates a simplified representation of this pathway and the point of inhibition.



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Caption: Inhibition of Lanosterol Synthase by **Lanopylin A2**.

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